molecular formula C10H13NO5 B3017620 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide CAS No. 175728-08-2

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide

Cat. No.: B3017620
CAS No.: 175728-08-2
M. Wt: 227.216
InChI Key: LZNRYLFINGXODW-UHFFFAOYSA-N
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Description

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide is a chemical compound with the molecular formula C12H17NO5 It is known for its unique structure, which includes a dioxane ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and polymers.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes by forming covalent bonds with active site residues, thereby inhibiting their activity. The pathways involved include the modulation of enzyme activity and the disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide
  • (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl) benzoate
  • Benzonitrile,4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]

Uniqueness

Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical and biological studies .

Properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-4-7(12)11-5-6-8(13)15-10(2,3)16-9(6)14/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNRYLFINGXODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC=C1C(=O)OC(OC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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